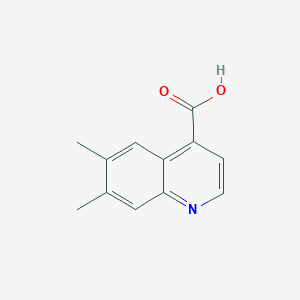

6,7-Dimethylquinoline-4-carboxylic acid

Vue d'ensemble

Description

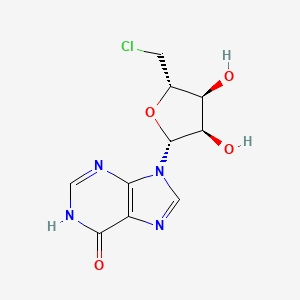

6,7-Dimethylquinoline-4-carboxylic acid (DMQCA) is a heterocyclic organic compound with a quinoline backbone. It is a versatile compound with potential applications in the field of chemical synthesis, material science, and pharmaceutical research. DMQCA has gained attention due to its unique chemical properties, including its ability to act as a chelating agent and form stable complexes with various metal ions.

Applications De Recherche Scientifique

Photolabile Protecting Group

6,7-Dimethylquinoline-4-carboxylic acid derivatives have been utilized as photolabile protecting groups in biochemical research. For instance, 8-bromo-7-hydroxyquinoline (BHQ), a related compound, exhibits high quantum efficiency for single-photon and multiphoton-induced photolysis. This property makes it valuable for in vivo applications, particularly as a caging group for biological messengers due to its enhanced solubility and low fluorescence (Fedoryak & Dore, 2002).

Dynamic Kinetic Enzymatic Hydrolysis

Compounds structurally similar to 6,7-dimethylquinoline-4-carboxylic acid have been synthesized through dynamic kinetic resolution. For instance, the enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were successfully synthesized using CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, achieving high enantiopurity and good yields. This methodology is crucial for producing compounds with potential pharmacological applications (Paál et al., 2008).

Synthetic Applications in Medicinal Chemistry

6,7-Dimethylquinoline-4-carboxylic acid derivatives have wide-ranging applications in medicinal chemistry. They have been synthesized and studied for their chemical and biological properties. For instance, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, structurally related compounds, have been synthesized, showcasing their significance in the search for potential analgesics (Ukrainets et al., 2013).

Antiproliferative Activity

6,7-Dimethylquinoline-4-carboxylic acid analogs have been explored for their antiproliferative potential. For example, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) demonstrated notable antiproliferative activity in a study focusing on hepatocellular carcinoma in rats. The compound was observed to restore the normal arrangement of liver tissues and ameliorate hepatocellular carcinoma-induced metabolic alterations, indicating its potential in anticancer therapy (Kumar et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

6,7-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-5-10-9(12(14)15)3-4-13-11(10)6-8(7)2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIKOEROXKKPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652869 | |

| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethylquinoline-4-carboxylic acid | |

CAS RN |

854858-79-0 | |

| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2,2-trimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B1498366.png)

![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)